molecular formula C11H8INO4 B14116264 7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B14116264
M. Wt: 345.09 g/mol
InChI Key: WVVDEFLEEFDCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is a quinoline derivative with the molecular formula C11H8INO4 and a molecular weight of 345.09 g/mol This compound is characterized by the presence of an iodine atom at the 7th position, a methoxy group at the 6th position, and a carboxylic acid group at the 3rd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the iodination of a quinoline precursor. One common method involves the reaction of 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products:

Mechanism of Action

The mechanism of action of 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The iodine atom and the methoxy group play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets . The compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication and cell division .

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom at the 7th position and the methoxy group at the 6th position distinguishes 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from other quinoline derivatives. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8INO4
  • Molecular Weight : 345.09 g/mol
  • CAS Number : 302949-02-6

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound, 2-(3-fluorophenyl)-6-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (YJC-1), demonstrated an IC50 value of approximately 4.8 µM against human lung carcinoma A549 cells. The mechanism involved microtubule polymerization leading to mitotic phase arrest and upregulation of the CDK inhibitor p21(Cip1/Waf1) while downregulating Cdc25C phosphatase . This suggests that this compound may similarly impact cell cycle regulation.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. They have been reported to exhibit activity against various pathogens, including bacteria and fungi. The biological activity is often attributed to their ability to inhibit nucleic acid synthesis and disrupt cellular processes in microbes .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest at the G2/M phase through modulation of cyclins and CDKs.
  • Apoptosis Induction : Some studies suggest that quinoline derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Antimicrobial Mechanisms : These compounds may interfere with bacterial DNA gyrase or topoisomerase, essential for bacterial replication and transcription .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
YJC-1AnticancerInhibited A549 cell growth (IC50 = 4.8 µM), induced p21 expression
VariousAntimicrobialEffective against multiple bacterial strains; mechanism involves nucleic acid synthesis inhibition
N-quinazolinone derivativesAntibacterialPotent against MRSA with MICs of 4–8 µg/mL

Properties

Molecular Formula

C11H8INO4

Molecular Weight

345.09 g/mol

IUPAC Name

7-iodo-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H8INO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

WVVDEFLEEFDCMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.